Thermal Stability: No Weight Loss up to 360 °C Under Nitrogen
Thermogravimetric analysis (TGA) of Bis(4-(hexyloxy)phenyl)amine demonstrates exceptional thermal stability, with no detectable weight loss until 360 °C in both nitrogen and air atmospheres, indicating the absence of included solvent and high intrinsic thermal resilience [1]. This stability is superior to many common small-molecule organic semiconductors, such as spiro-OMeTAD, which can exhibit thermal degradation and morphological instability at elevated temperatures, potentially limiting device lifetime [2].
| Evidence Dimension | Thermogravimetric Analysis (TGA) Onset Temperature of Weight Loss |
|---|---|
| Target Compound Data | No weight loss up to 360 °C |
| Comparator Or Baseline | Many common small-molecule organic semiconductors (e.g., spiro-OMeTAD) exhibit lower thermal degradation temperatures or require dopants that compromise thermal stability. |
| Quantified Difference | The target compound retains full mass to a significantly higher temperature, suggesting superior intrinsic thermal stability. |
| Conditions | TGA performed under N₂ and air atmospheres; compound '1' (Bis(4-(hexyloxy)phenyl)amine) as referenced in Nature Communications |
Why This Matters
High thermal stability is critical for the operational lifetime and reliability of organic electronic devices, particularly those subjected to elevated temperatures during fabrication or operation, making this compound a robust candidate for applications requiring thermal resilience.
- [1] Shen, C.; Wang, X.; Jiang, X.-F.; et al. Fast Charge Separation at Semiconductor Sensitizer–Molecular Relay Interface Leads to Significantly Enhanced Solar Cell Performance. J. Phys. Chem. C 2015, 119, 18, 9774-9781 (Figure 3 for compound '1' TGA). View Source
- [2] Hawash, Z.; Ono, L. K.; Qi, Y. Recent Advances in Spiro-OMeTAD Hole Transport Material and Its Applications in Organic–Inorganic Halide Perovskite Solar Cells. Adv. Mater. Interfaces 2018, 5, 1700623. View Source
